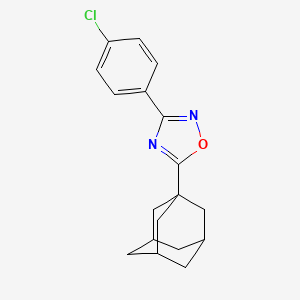![molecular formula C17H22N2O2S B3949059 N'-[(1-adamantylcarbonyl)oxy]-2-(2-thienyl)ethanimidamide](/img/structure/B3949059.png)
N'-[(1-adamantylcarbonyl)oxy]-2-(2-thienyl)ethanimidamide
Übersicht
Beschreibung
N'-[(1-adamantylcarbonyl)oxy]-2-(2-thienyl)ethanimidamide, also known as ATE, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is synthesized through a multistep process, which involves the reaction of adamantane-1-carbonyl chloride with 2-thiopheneacetonitrile, followed by the addition of ammonia and subsequent purification.
Wirkmechanismus
The mechanism of action of N'-[(1-adamantylcarbonyl)oxy]-2-(2-thienyl)ethanimidamide is not fully understood. However, it has been suggested that this compound exerts its anticancer activity by inhibiting the activity of histone deacetylases (HDACs). HDACs are enzymes that play a crucial role in regulating gene expression, and their dysregulation has been implicated in various diseases such as cancer.
Biochemical and Physiological Effects:
This compound has been shown to exhibit potent anticancer activity by inducing cell cycle arrest and apoptosis in cancer cells. Furthermore, this compound has been shown to inhibit the production of pro-inflammatory cytokines, thereby exhibiting anti-inflammatory activity. This compound has also been shown to exhibit antibacterial activity against various bacterial strains.
Vorteile Und Einschränkungen Für Laborexperimente
N'-[(1-adamantylcarbonyl)oxy]-2-(2-thienyl)ethanimidamide has several advantages for lab experiments. It is relatively easy to synthesize and purify, and it exhibits potent anticancer and anti-inflammatory activity. However, this compound has several limitations. It is not very soluble in water, which can make it difficult to work with in aqueous solutions. Furthermore, its mechanism of action is not fully understood, which can make it challenging to design experiments to investigate its mode of action.
Zukünftige Richtungen
There are several future directions for research on N'-[(1-adamantylcarbonyl)oxy]-2-(2-thienyl)ethanimidamide. One potential direction is to investigate its potential use as a therapeutic agent for various diseases such as cancer and inflammation. Furthermore, the use of this compound as a building block for the synthesis of functional materials such as metal-organic frameworks and covalent organic frameworks can be further explored. Finally, the mechanism of action of this compound can be further elucidated through various biochemical and biophysical techniques.
Wissenschaftliche Forschungsanwendungen
N'-[(1-adamantylcarbonyl)oxy]-2-(2-thienyl)ethanimidamide has been extensively studied for its potential applications in various fields such as medicinal chemistry, materials science, and catalysis. In medicinal chemistry, this compound has been shown to exhibit potent anticancer activity by inhibiting the growth of cancer cells. Furthermore, this compound has been investigated for its potential use as an anti-inflammatory agent due to its ability to inhibit the production of pro-inflammatory cytokines.
In materials science, this compound has been used as a building block for the synthesis of various functional materials such as metal-organic frameworks and covalent organic frameworks. These materials have potential applications in gas storage, separation, and catalysis.
Eigenschaften
IUPAC Name |
[(Z)-(1-amino-2-thiophen-2-ylethylidene)amino] adamantane-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N2O2S/c18-15(7-14-2-1-3-22-14)19-21-16(20)17-8-11-4-12(9-17)6-13(5-11)10-17/h1-3,11-13H,4-10H2,(H2,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BJZVMTYRGOUGNP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3CC1CC(C2)(C3)C(=O)ON=C(CC4=CC=CS4)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C2CC3CC1CC(C2)(C3)C(=O)O/N=C(/CC4=CC=CS4)\N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



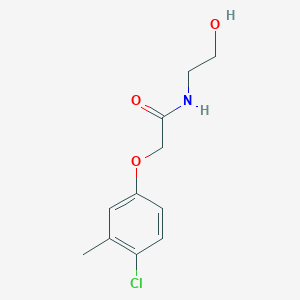

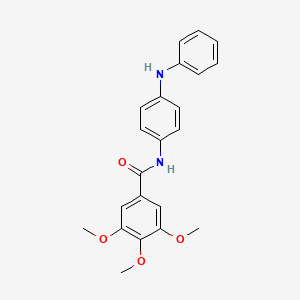
![6-{4-[(2-fluorobenzyl)oxy]benzylidene}-5-imino-2-(2-methylphenyl)-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B3949008.png)
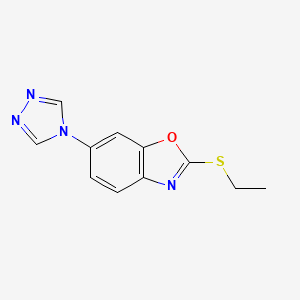
![5-[(4-methoxyphenoxy)methyl]-3-(4-methoxyphenyl)-1,2,4-oxadiazole](/img/structure/B3949015.png)
![N-[(6-chloro-1,3-benzodioxol-5-yl)methyl]-N-methyl-2-morpholin-4-ylpropan-1-amine](/img/structure/B3949022.png)
![N-(3,4-dimethylphenyl)-N'-[5-({[2-(4-methylphenoxy)ethyl]thio}methyl)-1,3,4-thiadiazol-2-yl]urea](/img/structure/B3949024.png)
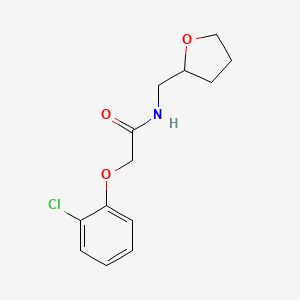
![2-[(3-methylphenyl)amino]-3-(1-pyrrolidinyl)naphthoquinone](/img/structure/B3949035.png)
![2-(2-chlorophenoxy)-N-[2-(4-morpholinyl)ethyl]acetamide](/img/structure/B3949041.png)
![5-imino-2-(2-methylphenyl)-6-[4-(2-phenoxyethoxy)benzylidene]-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B3949044.png)
![N-[1,4-dioxo-3-(1-pyrrolidinyl)-1,4-dihydro-2-naphthalenyl]-N-(3-methoxyphenyl)acetamide](/img/structure/B3949049.png)
